molecular formula C13H10F2N2O3S B4184815 methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4184815
M. Wt: 312.29 g/mol
InChI Key: YSWSKGFKJBUYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves the inhibition of specific enzymes and proteins that are involved in disease progression. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of specific proteins that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects
Methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth and metastasis of tumors in animal models of cancer. The compound has been well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several advantages and limitations for lab experiments. The compound is cost-effective and easy to synthesize, making it an attractive candidate for drug development. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One direction is to further explore the compound's potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to study the compound's mechanism of action in more detail, with a focus on identifying specific targets and pathways that are involved in disease progression. Additionally, future studies could investigate the safety and efficacy of the compound in human clinical trials, with the goal of developing new drugs that can improve patient outcomes.

Scientific Research Applications

Methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has shown promising results in scientific research as a potential drug candidate. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in disease progression, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O3S/c1-6-10(12(19)20-2)21-13(16-6)17-11(18)9-7(14)4-3-5-8(9)15/h3-5H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWSKGFKJBUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=C2F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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